molecular formula C8H11KOSi B1603025 Potassium dimethylphenylsilanolate CAS No. 59413-34-2

Potassium dimethylphenylsilanolate

Cat. No.: B1603025
CAS No.: 59413-34-2
M. Wt: 190.36 g/mol
InChI Key: ZFIXSEOSUNIMAS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silanol, dimethylphenyl-, potassium salt typically involves the hydrolysis of dimethylphenylchlorosilane in the presence of a strong base such as potassium hydroxide. The reaction proceeds as follows:

C6H5Si(CH3)2Cl+KOHC6H5Si(CH3)2OK+HCl\text{C}_6\text{H}_5\text{Si}(\text{CH}_3)_2\text{Cl} + \text{KOH} \rightarrow \text{C}_6\text{H}_5\text{Si}(\text{CH}_3)_2\text{OK} + \text{HCl} C6​H5​Si(CH3​)2​Cl+KOH→C6​H5​Si(CH3​)2​OK+HCl

The reaction is usually carried out in an aqueous medium at room temperature. The resulting product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of silanol, dimethylphenyl-, potassium salt can be scaled up using continuous flow reactors. The process involves feeding the reactants continuously into the reactor, maintaining optimal reaction conditions, and collecting the product in a continuous manner. This method ensures high efficiency and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium dimethylphenylsilanolate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanones.

    Reduction: It can be reduced to form silanes.

    Substitution: The potassium ion can be substituted with other cations or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or metal halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanones

    Reduction: Silanes

    Substitution: Various substituted silanol derivatives

Scientific Research Applications

Potassium dimethylphenylsilanolate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential use in biomolecular interactions and as a component in biosensors.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.

    Industry: It is used in the production of silicone-based materials, adhesives, and coatings.

Mechanism of Action

The mechanism of action of silanol, dimethylphenyl-, potassium salt involves its ability to form hydrogen bonds and coordinate with various metal ions. The potassium ion interacts with the silanol oxygen atom, leading to the formation of stable complexes. These interactions play a crucial role in its reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilanol
  • Diphenylsilanediol
  • Tetramethylsilanol

Uniqueness

Potassium dimethylphenylsilanolate is unique due to the presence of both phenyl and methyl groups attached to the silicon atom. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specific applications that other silanol derivatives may not be able to achieve.

Properties

IUPAC Name

potassium;dimethyl-oxido-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11OSi.K/c1-10(2,9)8-6-4-3-5-7-8;/h3-7H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIXSEOSUNIMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11KOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069328
Record name Silanol, dimethylphenyl-, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59413-34-2
Record name Silanol, 1,1-dimethyl-1-phenyl-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059413342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanol, 1,1-dimethyl-1-phenyl-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanol, dimethylphenyl-, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium dimethylphenylsilanolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium dimethylphenylsilanolate
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Potassium dimethylphenylsilanolate
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